molecular formula C17H15F3N2O3 B5208288 N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B5208288
M. Wt: 352.31 g/mol
InChI Key: PSYOBVHSWZSIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, also known as MTFMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTFMT belongs to the class of benzylamides and has been synthesized using various methods.

Mechanism of Action

N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide exerts its therapeutic effects through multiple mechanisms. It has been found to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide also modulates the expression of certain genes involved in these processes. Additionally, N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to induce cell death in cancer cells.
Biochemical and physiological effects:
N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have a favorable pharmacokinetic profile, with good bioavailability and distribution. N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been found to accumulate in certain tissues, such as the liver and kidneys.

Advantages and Limitations for Lab Experiments

N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is also stable under standard lab conditions. However, N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has limitations in terms of solubility and stability in certain solvents. It can also exhibit batch-to-batch variability in terms of purity.

Future Directions

N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has promising potential for therapeutic applications, and future research should focus on its efficacy and safety in clinical trials. Further studies are needed to elucidate the exact mechanisms of action and identify potential drug targets. Additionally, the synthesis of N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide can be optimized to improve yield and purity. The development of novel formulations and delivery methods can also enhance its therapeutic potential.

Synthesis Methods

N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzylamine with 3-(trifluoromethyl)benzaldehyde to form the intermediate product. The intermediate product is then subjected to a coupling reaction with ethanediamine to yield N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide. The synthesis of N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been optimized to improve yield and purity.

Scientific Research Applications

N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to be effective against certain bacterial strains.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c1-25-14-8-3-2-5-11(14)10-21-15(23)16(24)22-13-7-4-6-12(9-13)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYOBVHSWZSIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide

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